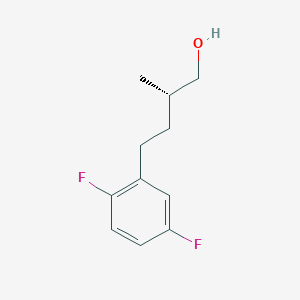

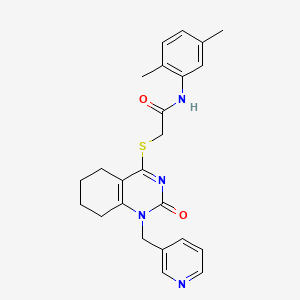

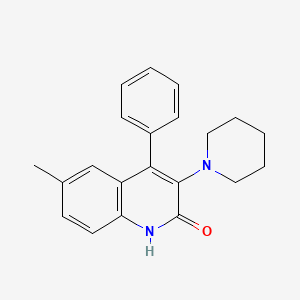

![molecular formula C25H20FN3 B2859479 8-ethyl-1-(3-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901265-20-1](/img/structure/B2859479.png)

8-ethyl-1-(3-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

8-ethyl-1-(3-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of pyrazoloquinoline derivatives, which are known for their diverse biological activities.

Aplicaciones Científicas De Investigación

Photophysical and Biochemical Applications

Quinoline derivatives are known for their efficient fluorescence properties, making them valuable in biochemical and medical research for studying biological systems. They are utilized as DNA fluorophores because of their sensitivity and selectivity. Additionally, aminoquinoline derivatives show promise as antioxidants and radioprotectors, highlighting their potential in therapeutic research (Aleksanyan & Hambardzumyan, 2013).

Antimicrobial and Antioxidant Activities

Pyrazole-appended quinolinyl chalcones synthesized through Claisen–Schmidt condensation exhibit significant antimicrobial properties. Notably, certain derivatives have shown to be potent against bacterial and fungal strains, with methoxy substituted compounds displaying moderate antioxidant activity (Prasath, Bhavana, Sarveswari, Ng, & Tiekink, 2015).

Synthetic Applications in Organic Chemistry

Research into aryl radical building blocks for cyclisation onto azoles has led to the synthesis of tri- and tetra-cyclic heterocycles. This work demonstrates the potential of using 2-(2-Bromophenyl)ethyl groups in radical cyclisation reactions, contributing to the methodology in organic synthesis (Allin, Bowman, Elsegood, McKee, Karim, & Rahman, 2005).

Antitubercular Activity

Hexahydro-2H-pyrano[3,2-c]quinoline analogues derived from dibenzo[b,d]furan and 9-methyl-9H-carbazole, synthesized through SnCl2·2H2O catalyzed Povarov reaction, have been evaluated for antitubercular activity against Mycobacterium tuberculosis H37Rv. Some compounds showed promising results, underscoring the therapeutic potential of these derivatives (Kantevari, Yempala, Surineni, Sridhar, Yogeeswari, & Sriram, 2011).

Optical Materials

Quinoline derivatives are also explored for their application in organic light-emitting diodes (OLEDs). Their structural and optical properties make them suitable candidates as emitting materials, contributing to advancements in OLED technology and offering potential for the development of efficient, bright blue light-emitting devices (T. and, Balasubramaniam, Danel, and Jarosz, & Tomasik, 2001).

Propiedades

IUPAC Name |

8-ethyl-1-(3-fluorophenyl)-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20FN3/c1-3-17-9-12-23-21(13-17)25-22(15-27-23)24(18-10-7-16(2)8-11-18)28-29(25)20-6-4-5-19(26)14-20/h4-15H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQQZUFACFAMCMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=CC=C4)F)C5=CC=C(C=C5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20FN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-ethyl-1-(3-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-(Difluoromethyl)-5-methylpyrazol-1-yl]propanoic acid](/img/structure/B2859398.png)

![4-[({[4-(Trifluoromethoxy)phenyl]methyl}amino)methyl]oxan-4-ol](/img/structure/B2859399.png)

![3-Benzyl-2-benzylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2859406.png)

![N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]acetamide](/img/structure/B2859412.png)

![9-(2-methoxy-5-methylphenyl)-1-methyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2859419.png)